molecular formula C4H8ClFO2S B1380431 3-Fluorobutane-1-sulfonyl chloride CAS No. 1785492-58-1

3-Fluorobutane-1-sulfonyl chloride

Cat. No.: B1380431
CAS No.: 1785492-58-1
M. Wt: 174.62 g/mol
InChI Key: FEOLQWPKFMSUDZ-UHFFFAOYSA-N
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Description

3-Fluorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H8ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom on the butane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-fluorobutane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Fluorobutane-1-sulfonic acid+Thionyl chloride3-Fluorobutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Fluorobutane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Fluorobutane-1-sulfonic acid+Thionyl chloride→3-Fluorobutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

This method is efficient and yields a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, acetonitrile

Major Products Formed

    Sulfonamides: Formed from reaction with amines

    Sulfonate Esters: Formed from reaction with alcohols

    Sulfonate Thioesters: Formed from reaction with thiols

Scientific Research Applications

3-Fluorobutane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluorobutane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonyl derivatives. The molecular targets include amino groups in proteins and other nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Uniqueness

3-Fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological molecules.

Properties

IUPAC Name

3-fluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOLQWPKFMSUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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